molecular formula C29H26O2 B3029862 4,4'-(9h-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) CAS No. 80850-00-6

4,4'-(9h-Fluorene-9,9-diyl)bis(2,6-dimethylphenol)

Cat. No.: B3029862
CAS No.: 80850-00-6
M. Wt: 406.5 g/mol
InChI Key: SNPPMOSOWNHABX-UHFFFAOYSA-N
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Description

4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) is an organic compound with the molecular formula C27H22O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two phenol groups substituted at the 2,6-positions with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) typically involves the reaction of fluorene derivatives with phenol compounds under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where fluorene is reacted with 2,6-dimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of pure 4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol).

Chemical Reactions Analysis

Types of Reactions

4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) can undergo various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Various electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) is primarily related to its ability to undergo redox reactions. The phenol groups can donate or accept electrons, making the compound an effective antioxidant. Additionally, its rigid fluorene backbone provides structural stability, allowing it to form stable inclusion complexes with various guest molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) is unique due to the presence of methyl groups at both the 2 and 6 positions of the phenol rings, which can influence its reactivity and physical properties. This structural feature distinguishes it from other fluorene-based compounds and contributes to its specific applications in various fields.

Properties

IUPAC Name

4-[9-(4-hydroxy-3,5-dimethylphenyl)fluoren-9-yl]-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26O2/c1-17-13-21(14-18(2)27(17)30)29(22-15-19(3)28(31)20(4)16-22)25-11-7-5-9-23(25)24-10-6-8-12-26(24)29/h5-16,30-31H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPMOSOWNHABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C(=C5)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318157
Record name 4,4'-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80850-00-6
Record name NSC326756
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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